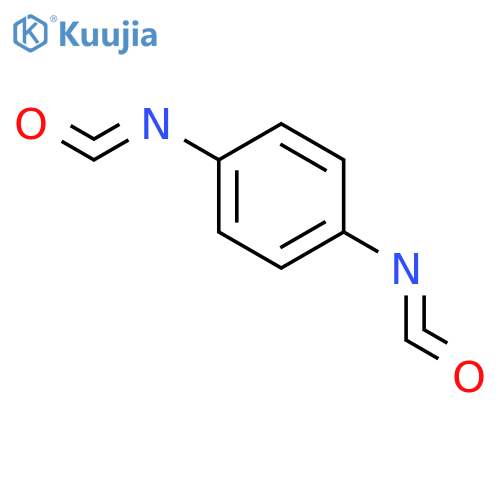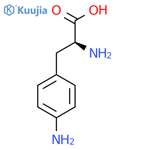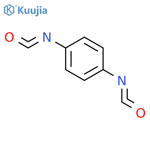- Urea-based polymer with excellent tensile strength and heat resistance for molding material, Japan, , ,
Cas no 104-49-4 (1,4-Phenylene diisocyanate)

1,4-Phenylene diisocyanate structure
商品名:1,4-Phenylene diisocyanate
1,4-Phenylene diisocyanate 化学的及び物理的性質
名前と識別子
-
- 1,4-PHENYLENE DIISOCYANATE
- 3-fluoro-4-phenylhydratropic acid
- BENZENE 1,4-DIISOCYANATE
- PPDI
- P-PHENYLENE DIISOCYANATE
- 1,4-Benzenediisocyanate
- 1,4-diisocyanato-benzen
- 1,4-Diisocyanatobenzene
- 1,4-diisocyanato-Benzene
- benzene,1,4-diisocyanato-
- Isocyanic acid, p-phenylene ester
- Phenylene-1,4-diisocyanate
- p-Phenylene isocyanate
- FLURBIPROFEN USP24
- p-phenyl diisocyanate
- Para Phenylene Diisocyanate
- 1,4-Phenyldiisocyanate
- p-phenyl diisocyanate (PPDI)
- 1,4-Phenylene diisoc
- Phenylene diisocyanat
- 4,4'-phenyl isocyanate
- p-phenyleneisocyanate
- BENZENE, 1,4-DIISOCYANATO-
- 1,4-Phenylenediisocyanate
- OKE64XZR2L
- ALQLPWJFHRMHIU-UHFFFAOYSA-N
- 1,4-Phenylene diisocyanate [Diisocyanates]
- benzene-1,4-diisocyanate
- Isocyanic acid, p-phenylene ester (6CI,7CI,8CI)
- p-phenylenediisocyanate
- tran
- J-504009
- EN300-20167
- UNII-OKE64XZR2L
- 1,4-PHENYLENEBIS(ISOCYANATE)
- Benzene,4-diisocyanato-
- AS-58750
- NSC 94776
- trans-Styrilacetic acid
- NSC94776
- NCIOpen2_001342
- Q13427524
- FT-0631571
- 104-49-4
- SCHEMBL15430
- paraphenylene diisocyanate
- DTXSID3025883
- AKOS000120973
- J-800251
- 4,4'-Phenylisocyanate
- EINECS 203-207-6
- HYDROQUINONE, DIISOCYANATE
- MFCD00002025
- P1640
- NSC-94776
- NS00020462
- DTXCID705883
- DB-040547
- 1,4-Phenylene diisocyanate
-
- MDL: MFCD00002025
- インチ: 1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H
- InChIKey: ALQLPWJFHRMHIU-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1C([H])=C([H])C(=C([H])C=1[H])N=C=O
計算された属性
- せいみつぶんしりょう: 160.027277g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 2
- どういたいしつりょう: 160.027277g/mol
- 単一同位体質量: 160.027277g/mol
- 水素結合トポロジー分子極性表面積: 58.9Ų
- 重原子数: 12
- 複雑さ: 205
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3848 (rough estimate)
- ゆうかいてん: 94.0 to 98.0 deg-C
- ふってん: 118°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: 1.4900 (estimate)
- ようかいど: THF: soluble
- あんていせい: Stable. Combustible. Incompatible with strong oxidising agents, strong alkalies, strong acids, alcohols, amines. Moisture sensitive.
- PSA: 58.86000
- LogP: 1.62120
- かんど: 湿熱に敏感
- じょうきあつ: <0.01 mmHg ( 20 °C)
- ようかいせい: 未確定
1,4-Phenylene diisocyanate セキュリティ情報
-
記号:



- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H312,H315,H318,H332,H334
- 警告文: P261,P280,P305+P351+P338,P342+P311
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-38-41-42
- セキュリティの説明: S22-S26-S36/37
- RTECS番号:CZ6150000
-
危険物標識:

- ちょぞうじょうけん:0-10°C
- リスク用語:R20/21/22; R36/37/38; R42
- 包装グループ:III
- セキュリティ用語:S22;S26;S36/37
- 危険レベル:6.1
1,4-Phenylene diisocyanate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1,4-Phenylene diisocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835739435-100g |
1,4-Phenylene diisocyanate |
104-49-4 | 98%(GC) | 100g |
¥ 294.1 | 2024-07-19 | |
| eNovation Chemicals LLC | D579255-1kg |
1,4-Phenylene diisocyanate |
104-49-4 | 95% | 1kg |
$295 | 2024-08-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P103566-2.5kg |
1,4-Phenylene diisocyanate |
104-49-4 | 98% | 2.5kg |
¥3959.90 | 2023-09-01 | |
| Enamine | EN300-20167-2.5g |
1,4-diisocyanatobenzene |
104-49-4 | 95% | 2.5g |
$36.0 | 2023-09-16 | |
| Enamine | EN300-20167-5.0g |
1,4-diisocyanatobenzene |
104-49-4 | 95% | 5.0g |
$43.0 | 2023-02-14 | |
| Enamine | EN300-20167-10.0g |
1,4-diisocyanatobenzene |
104-49-4 | 95% | 10.0g |
$46.0 | 2023-02-14 | |
| abcr | AB250432-250g |
1,4-Phenylene diisocyanate, 98%; . |
104-49-4 | 98% | 250g |
€420.30 | 2025-02-14 | |
| Key Organics Ltd | AS-58750-10MG |
1,4-diisocyanatobenzene |
104-49-4 | >97% | 10mg |
£63.00 | 2025-02-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 262242-100G |
1,4-Phenylene diisocyanate |
104-49-4 | 100G |
¥943.75 | 2022-02-24 | ||
| TRC | P319788-250mg |
1,4-Phenylene Diisocyanate |
104-49-4 | 250mg |
$ 50.00 | 2022-06-03 |
1,4-Phenylene diisocyanate 合成方法
合成方法 1
1,4-Phenylene diisocyanate Raw materials
1,4-Phenylene diisocyanate Preparation Products
1,4-Phenylene diisocyanate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:104-49-4)对苯二异氰酸酯
注文番号:LE24979562
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:48
価格 ($):discuss personally
1,4-Phenylene diisocyanate 関連文献
-
Anthony G. M. Barrett,Marie L. Smith,Frederic J. Zecri Chem. Commun. 1998 2317
-
Jian Zhou,Rong Wang,Zilin Chen Anal. Methods 2019 11 2050
-
Pu Xiao,Philippe F.-X. Corvini,Yves Dudal,Patrick Shahgaldian Polym. Chem. 2013 4 942
-
Ferdous Khan,Simon Valere,Steven Fuhrmann,Valeria Arrighi,Mark Bradley J. Mater. Chem. B 2013 1 2590
-
Yizhu Lei,Yali Wan,Guangxing Li,Xiao-Yu Zhou,Yanlong Gu,Jing Feng,Renshu Wang Mater. Chem. Front. 2017 1 1541
104-49-4 (1,4-Phenylene diisocyanate) 関連製品
- 103-72-0(Phenyl isothiocyanate)
- 123-61-5(1,3-Phenylene Diisocyanate)
- 538-75-0(N,N'-Dicyclohexylcarbodiimide)
- 104-49-4(1,4-Phenylene diisocyanate)
- 2243-54-1(2-isocyanatonaphthalene)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:104-49-4)1,4-Phenylene diisocyanate

清らかである:99%
はかる:250g
価格 ($):275.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:104-49-4)1,4-Phenylene diisocyanate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ






